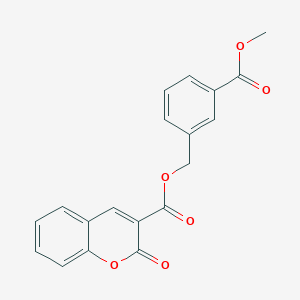![molecular formula C13H18ClNO2 B5883258 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is a chemical compound that belongs to the family of morpholine derivatives. It is also known as ICI 118,551 and is commonly used as a selective β2-adrenergic receptor antagonist in scientific research. The chemical structure of this compound is shown below:
Mechanism of Action
The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves the selective inhibition of β2-adrenergic receptors. The β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The inhibition of β2-adrenergic receptors by this compound leads to a decrease in cAMP production and the subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the inhibition of β2-adrenergic receptors. The compound has been shown to inhibit the relaxation of smooth muscles in the airways, which is a key physiological effect of β2-adrenergic receptor activation. The compound also inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are involved in the pathogenesis of asthma and COPD.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine in lab experiments include its high selectivity for β2-adrenergic receptors and its well-characterized mechanism of action. The compound is also readily available and can be easily synthesized in the lab. However, the limitations of using this compound include its potential for off-target effects and the need for careful dose optimization to avoid toxicity.
Future Directions
There are several future directions for the use of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses. Another direction is the development of more selective and potent β2-adrenergic receptor antagonists for the treatment of asthma and COPD. Additionally, the compound could be used to investigate the role of β2-adrenergic receptors in the pathogenesis of cardiovascular diseases such as heart failure and hypertension.
Synthesis Methods
The synthesis of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves the reaction of 2-chloro-5-methylphenol with 2-(morpholin-4-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired product as a white solid in good yield.
Scientific Research Applications
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is widely used in scientific research as a selective β2-adrenergic receptor antagonist. It is commonly used to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. The compound is also used to investigate the role of β2-adrenergic receptors in various disease conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
properties
IUPAC Name |
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKHIZLZBBDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)
![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)


![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)

![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)


![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)